1-[6-(4-Ethylphenoxy)pyrimidin-4-YL]-N-{[4-(pyrrolidin-1-YL)phenyl]methyl}piperidine-4-carboxamide
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Overview
Description
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including enzymes, receptors, and nucleic acids, depending on their chemical structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor sites, or interacting with dna .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways depending on their targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
The effects of benzimidazole derivatives at the molecular and cellular level can vary widely, depending on their targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often require a catalyst, such as anhydrous aluminum chloride, and are conducted under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to simpler benzimidazole compounds .
Scientific Research Applications
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole
- N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-3-(5-{[4-(2-pyridinyl)benzyl]amino}-1H-benzimidazol-2-yl)-1H-indazole-5-carboxamide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N-benzyl-N’-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea stands out due to its unique combination of a benzimidazole moiety with a urea linkage, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-2-22-7-11-26(12-8-22)36-28-19-27(31-21-32-28)34-17-13-24(14-18-34)29(35)30-20-23-5-9-25(10-6-23)33-15-3-4-16-33/h5-12,19,21,24H,2-4,13-18,20H2,1H3,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUZUCYFZLEVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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